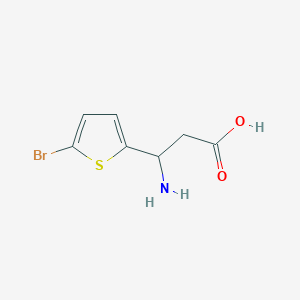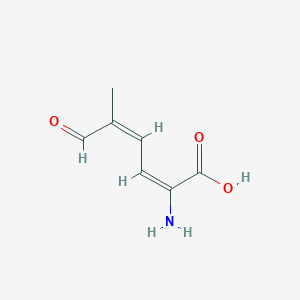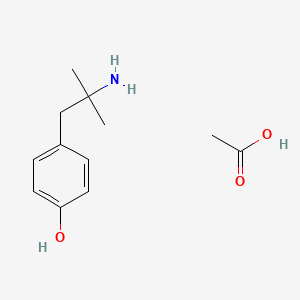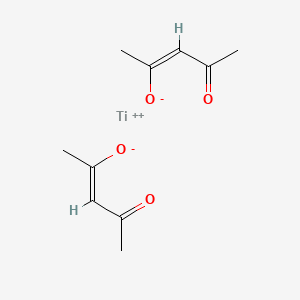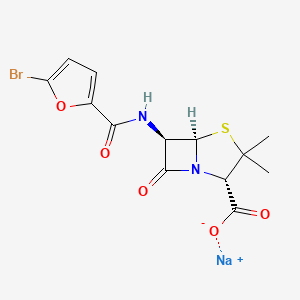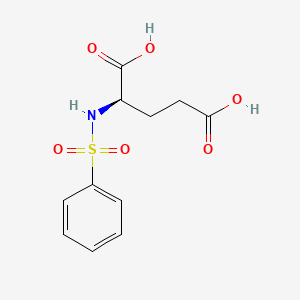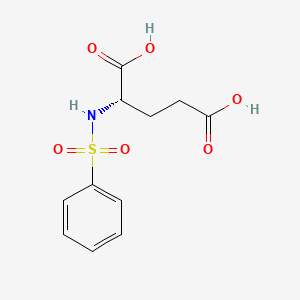
n-(Benzenesulfonyl)-l-glutamic acid
Descripción general
Descripción
“n-(Benzenesulfonyl)-l-glutamic acid” is a compound that likely contains a benzenesulfonyl group and a glutamic acid group. The benzenesulfonyl group is an organosulfur compound with the formula C6H5SO2 . It is the simplest aromatic sulfonic acid and forms white deliquescent sheet crystals or a white waxy solid that is soluble in water and ethanol . The glutamic acid group is an α-amino acid that is used by almost all living beings in the biosynthesis of proteins .
Aplicaciones Científicas De Investigación
Synthesis and Structural Applications
- N-(Benzenesulfonyl)-L-glutamic acid has been used in the synthesis and structural characterization of coordination polymers. For instance, it has been utilized as a bridging ligand in a manganese(II) coordination polymer, revealing weak antiferromagnetic interactions between MnII ions (Ma et al., 2006).
- Similarly, its application in synthesizing zinc(II) and cobalt(II) complexes demonstrates its versatility in forming one-dimensional structural motifs with potential photoluminescence and antiferromagnetic properties (Ma et al., 2006).
- Its role in the synthesis of a binuclear nickel(II) complex has also been documented, showcasing its utility in creating complexes with specific magnetic properties (Ma et al., 2007).
Anticancer Research
- In anticancer research, N-(Benzenesulfonyl)-L-glutamic acid analogs have been synthesized and evaluated for their potential as anticancer agents in various cancer cell lines, demonstrating promising inhibitory effects (Vishwanathan et al., 2008).
Hydrogen-bonding Network Studies
- The compound's structural characteristics have been explored, such as in the study of the hydrogen-bonding network in its polymorphs, contributing valuable insights into molecular assembly and the impact of subtle molecular differences on these assemblies (Zachara et al., 2005).
Glutamate Receptor Research
- The role of glutamic acid, including its derivatives, in neurotransmission in the central nervous system, specifically in relation to excitatory neurotransmitters and receptors such as AMPA and NMDA, is a significant area of research. These studies provide insights into neurological diseases and potential therapeutic interventions (Catarzi et al., 2007).
Polymeric Applications
- N-(Benzenesulfonyl)-L-glutamic acid derivatives have been used in the synthesis of polymeric materials, such as poly(α,L-glutamic acid) and its esters, which have applications in materials science due to their liquid crystalline behavior and potential for creating complex macromolecular architectures (Zhang et al., 1992).
Energy Applications
- The compound has been explored for its effect on the positive electrolyte in all-vanadium redox flow batteries, demonstrating its potential to improve thermal stability and electrochemical activity (Liang et al., 2013).
Liquid Crystal Research
- Studies on liquid crystals composed of N-acylamino acids, including N-(Benzenesulfonyl)-L-glutamic acid derivatives, have shown unique cholesteric liquid crystalline phases and enantioselective properties,which are valuable for understanding the orientation and behavior of liquid crystalline systems (SakamotoKazutami et al., 1976).
Biomedical Applications
- N-(Benzenesulfonyl)-L-glutamic acid has been investigated for its role in drug delivery systems. For instance, its use as a carrier in poly-l-glutamic acid for selective renal drug targeting demonstrates its potential in pharmacology, particularly in targeting specific organs or tissues for drug delivery (Chai et al., 2017).
Neurotransmitter Research
- The compound's analogs have been studied for their excitatory effects on spinal interneurons, providing insights into the mechanisms of neurotransmission in the central nervous system (Johnston et al., 1974).
Conformational and Electronic Studies
- Conformational and electronic properties of N-methacryloyl-(L)-glutamic acid, a related compound, have been investigated, highlighting the importance of structural studies in understanding the behavior of these molecules in different environments (Parlak et al., 2017).
Surface Chemistry
- The synthesis and conformational transition of surface-tethered polypeptide poly(L-glutamic acid) illustrate the application of N-(Benzenesulfonyl)-L-glutamic acid derivatives in surface chemistry, particularly in response to external stimuli such as pH and surfactants (Wang & Chang, 2003).
Propiedades
IUPAC Name |
(2S)-2-(benzenesulfonamido)pentanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6S/c13-10(14)7-6-9(11(15)16)12-19(17,18)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H,13,14)(H,15,16)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLOGZZDKDUMFU-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365258 | |
| Record name | N-(Benzenesulfonyl)-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(benzenesulfonamido)pentanedioic acid | |
CAS RN |
20531-36-6 | |
| Record name | N-(Benzenesulfonyl)-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-N-(Phenylsulfonyl)glutamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





